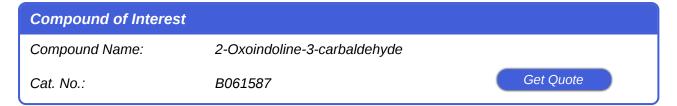


Spectroscopic and Structural Elucidation of 2-Oxoindoline-3-carbaldehyde: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the synthetically versatile heterocyclic compound, **2-Oxoindoline-3-carbaldehyde**. The following sections detail its characteristic Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition. This information is critical for the unambiguous identification and characterization of this compound in various research and development settings, particularly in the fields of medicinal chemistry and drug discovery.

Spectroscopic Data

The structural integrity of synthesized **2-Oxoindoline-3-carbaldehyde** was confirmed through a suite of spectroscopic techniques. The data presented herein has been compiled from documented literature and is organized for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR): The ¹H NMR spectrum reveals the chemical environment and connectivity of the hydrogen atoms within the molecule.



Proton	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
H-4	7.78	d	7.7
H-5	7.10	t	7.5
H-6	7.35	t	7.7
H-7	6.91	d	7.8
C(3)-H	10.99	S	-
N-H	11.16	S	-
СНО	10.27	S	-

Table 1: ¹H NMR spectral data of **2-Oxoindoline-3-carbaldehyde** in DMSO-d₆.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides insight into the carbon skeleton of the molecule.

Carbon	Chemical Shift (δ) ppm
C-2	175.7
C-3	120.3
C-3a	123.6
C-4	128.9
C-5	122.9
C-6	134.4
C-7	110.4
C-7a	143.2
СНО	188.1

Table 2: ¹³C NMR spectral data of **2-Oxoindoline-3-carbaldehyde** in DMSO-d₆.



Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Functional Group	Vibrational Mode	**Wavenumber (cm ⁻¹) **
N-H	Stretch	3258
C-H (aromatic)	Stretch	3180, 3118
C=O (aldehyde)	Stretch	1718
C=O (amide)	Stretch	1686
C=C (aromatic)	Stretch	1618, 1469

Table 3: Key IR absorption bands for 2-Oxoindoline-3-carbaldehyde.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Technique	m/z	Relative Intensity (%)	Fragment
GC-MS	161	95	[M]+
133	100	[M-CO]+	
104	55	[M-CO-CHO]+	
78	40	[C ₆ H ₆] ⁺	

Table 4: Mass spectral data for **2-Oxoindoline-3-carbaldehyde**.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above.



NMR Spectroscopy

- Sample Preparation: Approximately 5-10 mg of the purified **2-Oxoindoline-3-carbaldehyde** is dissolved in about 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard.
- Instrumentation: ¹H and ¹³C NMR spectra are recorded on a Bruker Avance spectrometer operating at a frequency of 400 MHz for ¹H and 100 MHz for ¹³C.
- Data Acquisition:
 - ¹H NMR: A standard single-pulse experiment is performed. Key parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.
 - ¹³C NMR: A proton-decoupled experiment is conducted to simplify the spectrum. A greater number of scans is typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

- Sample Preparation: A small amount of the solid sample is placed on a diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: An FTIR spectrometer, such as a PerkinElmer Spectrum One, is used for analysis.
- Data Acquisition: The spectrum is recorded in the range of 4000-650 cm⁻¹. A background spectrum of the clean ATR crystal is recorded prior to the sample analysis and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

- Sample Introduction: The sample is introduced into the mass spectrometer via a gas chromatograph (GC) for separation and purification before ionization.
- Instrumentation: A GC-MS system, such as an Agilent 6890 GC coupled to a 5973 Mass Selective Detector, is utilized.



- Ionization: Electron Impact (EI) ionization is employed at 70 eV.
- Data Acquisition: The mass analyzer scans a mass-to-charge (m/z) range of approximately 50-500 amu.

Workflow and Data Interpretation

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **2-Oxoindoline-3-carbaldehyde**, from sample preparation to final structure elucidation.



Sample Preparation Purified 2-Oxoindoline-3-carbaldehyde Dissolve in DMSO-d6 Solid on ATR Crystal Inject into GC Spectroscopic Analysis NMR Spectroscopy Mass Spectrometry FTIR Spectroscopy (1H & 13C) (GC-MS) Data Acquisition & Processing Obtain NMR Spectra Obtain IR Spectrum Obtain Mass Spectrum Structural Elucidation **Determine Chemical Structure** 2-Oxoindoline-3-carbaldehyde Structure Confirmed

General Spectroscopic Analysis Workflow

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General workflow for spectroscopic analysis.

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